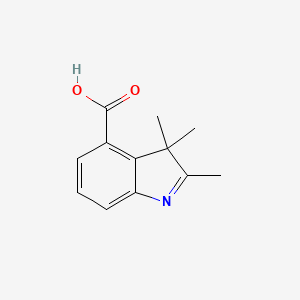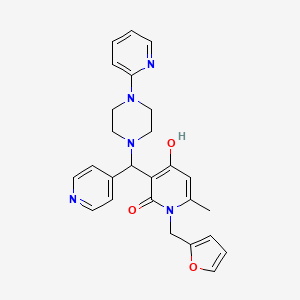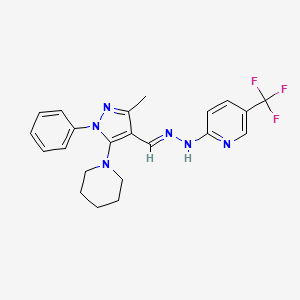
2,3,3-Trimethyl-3H-indol-4-carbonsäure
Übersicht
Beschreibung
2,3,3-trimethyl-3H-indole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.241. The purity is usually 95%.
BenchChem offers high-quality 2,3,3-trimethyl-3H-indole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,3-trimethyl-3H-indole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluoreszierende Sonden
Indol-verwandte Moleküle, einschließlich 2,3,3-Trimethyl-3H-indol-4-carbonsäure, wurden als potenzielle fluoreszierende Sonden für die biologische und elektrochemische Sensorik betrachtet . Diese Sonden können die chemischen Informationen von analytischen Zielmolekülen selektiv und kontinuierlich in Fluoreszenzsignale umwandeln .
pH-Sensorik
Die Verbindung wurde bei der Entwicklung neuartiger kolorimetrischer pH-Sensoren eingesetzt . Diese Sensoren zeigen aufgrund der Protonierung der stickstoff- und sauerstoffhaltigen Gruppen dramatische Farb- und Fluoreszenzantworten .
Logikgatter
Die Verbindung wurde auch bei der Entwicklung von Logikgattern verwendet . Diese Gatter können die Eingaben verarbeiten und Ausgänge basierend auf einer Reihe von logischen Operationen erzeugen .
Biologische Aktivitäten
Indol-Derivate, einschließlich this compound, besitzen verschiedene biologische Aktivitäten, wie z. B. antivirale, entzündungshemmende, krebshemmende, Anti-HIV-, antioxidative, antimikrobielle, antituberkulose, antidiabetische, antimalaria- und anticholinesterase-Aktivitäten .
Reaktion mit Halogenessigsäure
Bei der Reaktion von 2,3,3-Trimethyl-3H-indol mit α-Chlor- und α-Jodacetamiden entstehen 1-Carbamoylmethyl-2,3,3-trimethyl-3H-indoliumsalze . Diese Salze können in Imidazo[1,2-a]indol-2-on und 1-Carbamoyl-2-methylen-2,3-dihydroindol umgewandelt werden .
Reaktion mit Acrylamid
Methyl-Derivate von Pyrimido[1,2-a]indol-2-on wurden durch die Reaktion von 2,3,3-Trimethyl-3H-indoliumsalzen mit Acrylamid in einem protonenhaltigen Lösungsmittel erhalten .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 2,3,3-trimethyl-3h-indole-4-carboxylic acid, have been found to bind with high affinity to multiple receptors . This suggests that 2,3,3-Trimethyl-3H-Indole-4-Carboxylic Acid may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2,3,3-Trimethyl-3H-Indole-4-Carboxylic Acid may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that 2,3,3-Trimethyl-3H-Indole-4-Carboxylic Acid affects multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that 2,3,3-Trimethyl-3H-Indole-4-Carboxylic Acid has diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,3-Trimethyl-3H-Indole-4-Carboxylic Acid . These factors could include temperature, pH, and the presence of other molecules in the environment.
Eigenschaften
IUPAC Name |
2,3,3-trimethylindole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-12(2,3)10-8(11(14)15)5-4-6-9(10)13-7/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFRWILZUBBIOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C1(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2508575.png)


![5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B2508579.png)
![2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2508580.png)
![6-[(6-methylpyrimidin-4-yl)sulfanyl]-5-nitropyrimidin-4-amine](/img/structure/B2508582.png)

![4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2508587.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethan-1-one](/img/structure/B2508592.png)

![N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2508594.png)

![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508597.png)
